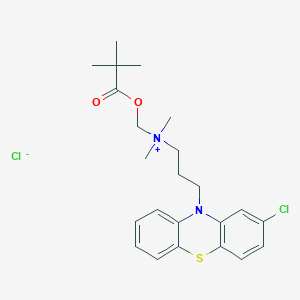
N-Pivaloyloxymethylchlorpromazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pivaloyloxymethylchlorpromazine, also known as N-POMCPZ, is a chemical compound that has been widely used in scientific research. It is a derivative of chlorpromazine, a drug that is used to treat various psychiatric disorders. N-POMCPZ has been synthesized using various methods and has been used in different applications in scientific research.
科学研究应用
N-Pivaloyloxymethylchlorpromazine has been used in various scientific research applications. It has been used as a tool to study the function of the dopamine D2 receptor in the brain. It has been used to investigate the role of the D2 receptor in the regulation of locomotor activity, reward, and addiction. N-Pivaloyloxymethylchlorpromazine has also been used in the study of the signaling pathways that are involved in the regulation of dopamine release in the brain.
作用机制
N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the D2 receptor and a decrease in the release of dopamine in the brain. This mechanism of action has been used to study the role of the D2 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
N-Pivaloyloxymethylchlorpromazine has been shown to have various biochemical and physiological effects. It has been shown to decrease locomotor activity in rodents, indicating its role in the regulation of movement. It has also been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D2 receptor antagonist. N-Pivaloyloxymethylchlorpromazine has also been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
实验室实验的优点和局限性
N-Pivaloyloxymethylchlorpromazine has several advantages for lab experiments. It is a selective D2 receptor antagonist, which allows for the specific study of the D2 receptor function. It is also a stable compound that can be easily synthesized and stored. However, there are also limitations to its use in lab experiments. N-Pivaloyloxymethylchlorpromazine has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. It is also important to note that the effects of N-Pivaloyloxymethylchlorpromazine may vary depending on the species and strain of the animal used in the experiment.
未来方向
There are several future directions for research on N-Pivaloyloxymethylchlorpromazine. One direction is to investigate the potential use of N-Pivaloyloxymethylchlorpromazine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another direction is to study the role of the D2 receptor in the regulation of other physiological processes such as food intake and sleep. Additionally, there is a need to develop more selective D2 receptor antagonists that can be used to study the function of the D2 receptor with greater specificity.
Conclusion
In conclusion, N-Pivaloyloxymethylchlorpromazine is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in different applications. N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor and has various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
N-Pivaloyloxymethylchlorpromazine can be synthesized using different methods. One of the commonly used methods involves the reaction of chlorpromazine with pivaloyloxymethyl chloride in the presence of a base. The reaction results in the formation of N-Pivaloyloxymethylchlorpromazine as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
属性
CAS 编号 |
113611-35-1 |
|---|---|
产品名称 |
N-Pivaloyloxymethylchlorpromazine |
分子式 |
C23H30Cl2N2O2S |
分子量 |
469.5 g/mol |
IUPAC 名称 |
3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
FXBDQZOUFXUTMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
规范 SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
同义词 |
CPZ-P N-pivaloyloxymethylchlorpromazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



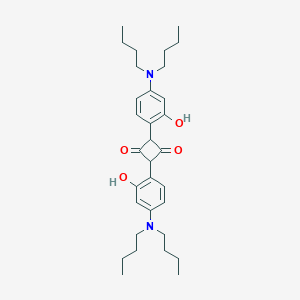


![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

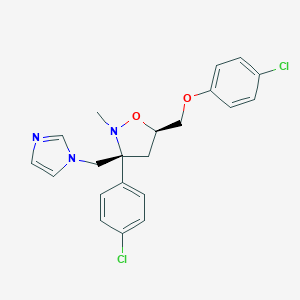
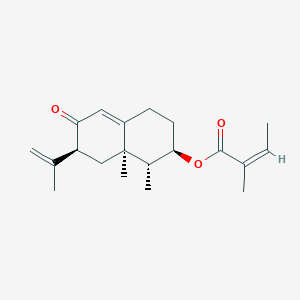
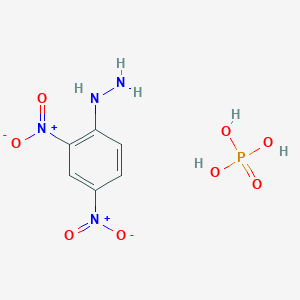
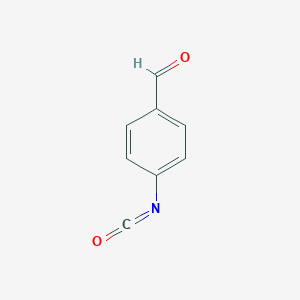
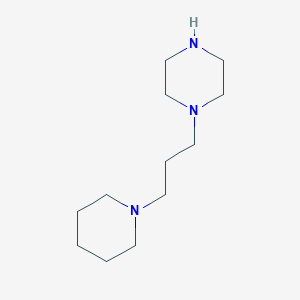
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

